molecular formula C18H21N3O3S B6488767 (2Z)-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-phenylprop-2-enamide CAS No. 449784-83-2

(2Z)-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-phenylprop-2-enamide

Cat. No.: B6488767
CAS No.: 449784-83-2
M. Wt: 359.4 g/mol
InChI Key: UYFSNLHBCSAFDU-KTKRTIGZSA-N
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Description

(2Z)-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-3-phenylprop-2-enamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a tert-butyl group at position 2, a 5,5-dioxo moiety, and a (Z)-configured 3-phenylprop-2-enamide substituent at position 3. This structural framework imparts unique physicochemical and biological properties, making it a candidate for medicinal chemistry and materials science research. The (Z)-enamide configuration may influence stereoselective interactions in biological systems .

Synthesis typically involves multi-step reactions, including cyclization of thiophene precursors, functionalization via coupling reactions, and stereoselective enamide formation.

Properties

IUPAC Name

(Z)-N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-18(2,3)21-17(14-11-25(23,24)12-15(14)20-21)19-16(22)10-9-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,19,22)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFSNLHBCSAFDU-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of SR-01000569961 are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes

Action Environment

The action, efficacy, and stability of SR-01000569961 could be influenced by various environmental factors. These could include the presence of other molecules, pH, temperature, and the cellular microenvironment. Understanding these influences could provide valuable insights into optimizing the use of this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Chemical Properties

The compound’s uniqueness lies in its substituent combination. Key analogs and their structural differences are summarized below:

Compound Name Substituents Key Features Molecular Weight (g/mol) Reference
Target Compound tert-butyl, 5,5-dioxo, (Z)-3-phenylprop-2-enamide Enhanced stereoselectivity, lipophilicity ~450 (estimated)
N-{2-tert-butyl...}-4-methyl-3-nitrobenzamide 4-methyl-3-nitrobenzamide Electron-withdrawing nitro group; increased reactivity 358.42
N-{2-tert-butyl...}-2-(4-chlorophenoxy)-2-methylpropanamide 4-chlorophenoxy, methylpropanamide Improved pharmacokinetics; halogen-enhanced binding ~420 (estimated)
N-{5-bromo-thieno[3,4-c]pyrazole} Bromo substituent Halogen-dependent reactivity; potential for cross-coupling 169.03 (fragment)
N-{2-tert-butyl...}-4-(pyrrolidine-1-sulfonyl)benzamide Pyrrolidine-sulfonyl group Enhanced solubility; sulfonamide bioactivity ~480 (estimated)

Key Observations:

  • Electron-Donating/Withdrawing Effects: Nitro (e.g., 4-methyl-3-nitrobenzamide) and sulfonyl groups increase electrophilicity, favoring nucleophilic substitution . Methoxy or benzyl substituents (e.g., N’-benzyl derivatives) enhance π-π stacking in biological targets .
  • Steric and Lipophilic Effects: The tert-butyl group improves metabolic stability but may reduce solubility. Bulky substituents like 4-chlorophenoxy alter membrane permeability .
  • Halogenation: Bromo or chloro groups (e.g., 4-chlorophenoxy) facilitate halogen bonding with biomolecules, improving target affinity .

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